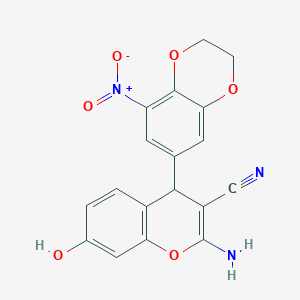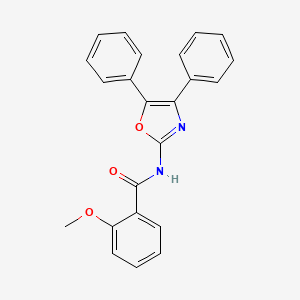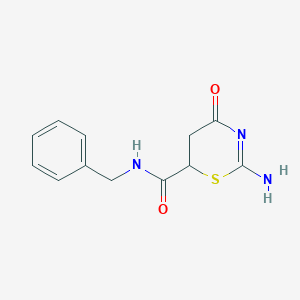
N-(3-Cyclohexenylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-butynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyclohexenylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-butynamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclohexenylmethyl group, a tetrahydro-2-furanylmethyl group, and a butynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclohexenylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-butynamide can be achieved through a multi-step process involving the following key steps:
Formation of Cyclohexenylmethyl Intermediate: The cyclohexenylmethyl group can be introduced through a reaction involving cyclohexene and an appropriate alkylating agent.
Formation of Tetrahydro-2-furanylmethyl Intermediate: The tetrahydro-2-furanylmethyl group can be synthesized from tetrahydrofuran through a series of reactions, including ring-opening and functional group transformations.
Amide Bond Formation: The final step involves the coupling of the cyclohexenylmethyl and tetrahydro-2-furanylmethyl intermediates with a butynamide precursor under suitable conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclohexenylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-butynamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-Cyclohexenylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-butynamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclohexylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-butynamide
- N-(3-Cyclohexenylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-propynamide
- N-(3-Cyclohexenylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-pentynamide
Uniqueness
N-(3-Cyclohexenylmethyl)-N-(tetrahydro-2-furanylmethyl)-2-butynamide is unique due to the specific combination of functional groups and structural features it possesses. This uniqueness may confer distinct chemical reactivity, biological activity, or material properties compared to similar compounds.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-N-(oxolan-2-ylmethyl)but-2-ynamide |
InChI |
InChI=1S/C16H23NO2/c1-2-7-16(18)17(13-15-10-6-11-19-15)12-14-8-4-3-5-9-14/h3-4,14-15H,5-6,8-13H2,1H3 |
InChI Key |
RJMCXVHANPVCAK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N(CC1CCC=CC1)CC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11040921.png)

![[4-(3-bromophenyl)-3-cyano-6-methyl-5-(phenylcarbonyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B11040927.png)

![(1E)-1-[(4-fluorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040941.png)


![Tetramethyl 5',5',8',9'-tetramethyl-6'-[(naphthalen-2-yloxy)acetyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11040967.png)
![Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B11040975.png)
![Tetraethyl 5',5',9'-trimethyl-6'-(naphthalen-1-ylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11040978.png)
![3-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B11040982.png)
![Tetramethyl 5',5',9'-trimethyl-6'-[3-(4-nitrophenyl)acryloyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11040992.png)

![(1'Z)-6',6',8'-trimethyl-1'-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinolin]-2'(1'H)-one](/img/structure/B11040999.png)
